(4R,5R)-5-[4-[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)butoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1lambda6-benzothiepin-4-ol;methanesulfonate
Description
The compound “(4R,5R)-5-[4-[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)butoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1lambda6-benzothiepin-4-ol;methanesulfonate” (referred to as SC-435 in studies) is a potent ileal apical sodium-codependent bile acid transporter (ASBT) inhibitor. Its primary mechanism involves disrupting bile acid reabsorption, leading to altered hepatic cholesterol metabolism and reduced plasma low-density lipoprotein (LDL)-cholesterol levels . SC-435 demonstrated dose-dependent efficacy in guinea pigs, with the highest dose (13.4 mg/kg/day) reducing LDL-cholesterol by 44% and hepatic cholesterol esters by 70% .
Propriétés
Formule moléculaire |
C37H59N3O7S2 |
|---|---|
Poids moléculaire |
722.0 g/mol |
Nom IUPAC |
(4R,5R)-5-[4-[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)butoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1λ6-benzothiepin-4-ol;methanesulfonate |
InChI |
InChI=1S/C36H56N3O4S.CH4O3S/c1-5-7-17-36(18-8-6-2)28-44(41,42)33-16-13-30(37(3)4)27-32(33)34(35(36)40)29-11-14-31(15-12-29)43-26-10-9-22-39-23-19-38(20-24-39)21-25-39;1-5(2,3)4/h11-16,27,34-35,40H,5-10,17-26,28H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1/t34-,35-;/m1./s1 |
Clé InChI |
VRHOEJBXKXQDQB-SWIBWIMJSA-M |
SMILES isomérique |
CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)[C@H]([C@H]1O)C3=CC=C(C=C3)OCCCC[N+]45CCN(CC4)CC5)CCCC.CS(=O)(=O)[O-] |
SMILES canonique |
CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC=C(C=C3)OCCCC[N+]45CCN(CC4)CC5)CCCC.CS(=O)(=O)[O-] |
Origine du produit |
United States |
Méthodes De Préparation
Cyclization of Thioether Precursors
The tetrahydrobenzothiepine core is synthesized via base-mediated cyclization of a propanal sulfoxide intermediate. As described in WO2001068637A2, a key intermediate such as 1-(2,2-dibutyl-3-oxopropylsulfonyl)-2-((4-methoxyphenyl)methyl)benzene (Compound 29) undergoes cyclization with potassium t-butoxide to yield the tetrahydrobenzothiepine-1,1-dioxide framework. This step is pivotal for establishing the seven-membered ring system, with reaction temperatures optimized between 20°C and 50°C to balance reaction kinetics and product stability.
Oxidation to Sulfone Derivatives
Following cyclization, the sulfoxide intermediate is oxidized to the sulfone using m-chloroperbenzoic acid (MCPBA). This oxidation ensures the formation of the 1,1-dioxide moiety, critical for the compound’s pharmacological activity. The reaction typically proceeds in dichloromethane or ethyl acetate at 0–25°C, achieving near-quantitative conversion.
Enantioselective Formation of (4R,5R) Configuration
Asymmetric Sulfoxidation
Early routes relied on asymmetric oxidizing agents like (1R)-(–)-(8,9-dichloro-10-camphorsulfonyl)oxaziridine to induce chirality at the sulfoxide stage. However, this method’s cost and scalability limitations prompted the development of alternative strategies.
Resolution via Chiral Auxiliaries
Patent US20040082647A1 discloses a resolution approach using chiral benzylammonium intermediates. For example, reacting (4R,5R)-28 with 1,4-bis(chloromethyl)benzene forms a chloromethyl benzyl ether intermediate, which is subsequently treated with 4-azabicyclo[2.2.2]octane to introduce the quaternary ammonium group. Careful stoichiometric control (1:1 molar ratio) minimizes bis-adduct formation, preserving the reactive chloromethyl group for downstream quaternization.
Quaternary Ammonium Group Incorporation
Alkylation of 4-Azabicyclo[2.2.2]octane
The introduction of the 4-aza-1-azoniabicyclo[2.2.2]octane moiety involves nucleophilic substitution. A chlorobutoxy intermediate, derived from the benzothiepine core, reacts with 4-azabicyclo[2.2.2]octane in acetonitrile at 60–80°C. The reaction’s success hinges on the purity of the chlorobutoxy precursor, which is synthesized via Mitsunobu coupling or direct alkylation of a phenolic hydroxyl group.
Methanesulfonate Salt Formation
The final step involves treating the free base with methanesulfonic acid in a polar aprotic solvent (e.g., ethanol or tetrahydrofuran) to yield the mesylate salt. Crystallization from a mixture of ethyl acetate and heptane affords the pure product with >99% enantiomeric excess (ee).
Critical Reaction Parameters and Optimization
Temperature and Solvent Effects
Yield and Purity Considerations
| Step | Yield (%) | Key Impurities | Purification Method |
|---|---|---|---|
| Cyclization | 65–75 | Uncyclized sulfoxide | Column chromatography |
| Sulfoxidation | 85–90 | Overoxidized sulfone | Recrystallization (EtOAc) |
| Quaternization | 50–60 | Bis-adduct | Fractional distillation |
| Salt Formation | 90–95 | Residual free base | Crystallization |
Analytical Characterization
Spectroscopic Data
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
Le SC-435 a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme outil pour étudier le transport des acides biliaires et le métabolisme du cholestérol.
Biologie : Le composé est utilisé pour étudier le rôle des acides biliaires dans divers processus biologiques.
Mécanisme d'action
Le SC-435 exerce ses effets en inhibant le transporteur apical des acides biliaires dépendant du sodium. Cette inhibition conduit à des altérations de la circulation entérohépatique des acides biliaires et de leur excrétion avec les masses fécales. Par conséquent, le cholestérol est utilisé pour la synthèse de nouveaux acides biliaires, ce qui contribue à abaisser les taux de cholestérol plasmatique. Les cibles moléculaires impliquées comprennent le transporteur des acides biliaires et les voies liées au métabolisme du cholestérol.
Applications De Recherche Scientifique
Pharmacological Applications
This compound belongs to a class of benzothiepin derivatives known for their pharmacological activities. Preliminary studies suggest that compounds with similar structures may exhibit:
- Antidepressant properties
- Antipsychotic effects
- Anti-inflammatory activity
The biological activity is primarily attributed to its structural features that enable interactions with neurotransmitter systems and other biological pathways. For instance, it has been noted that benzothiepin derivatives can act as inhibitors of the apical sodium-dependent bile acid transporter (ASBT), which plays a crucial role in bile acid reabsorption in the distal ileum .
Synthesis and Structure-Activity Relationship
The synthesis of this compound can be approached through various synthetic routes, often involving modifications to enhance its pharmacological efficacy. The structure-activity relationship (SAR) of benzothiepin derivatives has been extensively studied to refine their therapeutic potential. Key features influencing activity include:
- The presence of specific functional groups
- The stereochemistry of the compound
- The overall molecular architecture
Case Studies and Research Findings
Recent research has focused on the potential therapeutic applications of this compound in treating conditions such as:
- Bile Acid Malabsorption : As an ASBT inhibitor, it may reduce systemic side effects associated with bile acid reabsorption.
- Neuropsychiatric Disorders : Investigations into its antidepressant and antipsychotic properties are ongoing, with promising preliminary results indicating efficacy in animal models.
Studies employing high-throughput screening methods have been instrumental in identifying active compounds and elucidating their mechanisms of action .
Mécanisme D'action
SC-435 exerts its effects by inhibiting the apical sodium-dependent bile acid transporter. This inhibition leads to impairments in the enterohepatic circulation of bile acids and their excretion with fecal masses. Consequently, cholesterol is utilized for the synthesis of new bile acids, which helps lower plasma cholesterol levels . The molecular targets involved include the bile acid transporter and pathways related to cholesterol metabolism.
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Core Structural Features of SC-435
- Benzothiepin Core : A 1lambda6-benzothiepin ring with 1,1-dioxo and 4,5-dihydro modifications.
- Substituents: 3,3-Dibutyl and 7-(dimethylamino) groups enhance lipophilicity and target binding.
- Quaternary Ammonium Moiety: A 4-aza-1-azoniabicyclo[2.2.2]octane group linked via a phenoxybutyl chain, critical for ASBT inhibition .
- Methanesulfonate Counterion : Improves solubility and bioavailability.
Comparison with Bicyclic Amine Derivatives
- Compound from : 2,2-Diphenyl-4-(exo-6-hydroxy-2-azabicyclo[2.2.2]oct-2-yl)butyronitrile hydrochloride shares the 2-azabicyclo[2.2.2]octane moiety but lacks the benzothiepin core and ASBT-targeted substituents. Instead, it features a nitrile group and diphenylpropyl chain, suggesting divergent pharmacological targets (e.g., neurological or metabolic pathways) .
Comparison with Spiro Compounds ()
- 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione: Contains a spirocyclic framework and benzothiazole group but lacks the bile acid transporter-targeted structure. These compounds are synthesized for unspecified biological applications, highlighting structural diversity in heterocyclic drug design .
Functional Analogues (ASBT Inhibitors)
No direct functional analogues of SC-435 are detailed in the provided evidence. However, its efficacy can be contextualized against general ASBT inhibitor mechanisms:
Research Findings and Pharmacological Data
Table 1: Pharmacological Profile of SC-435 vs. Structural Analogues
Activité Biologique
The compound (4R,5R)-5-[4-[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)butoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1lambda6-benzothiepin-4-ol;methanesulfonate, commonly known as maralixibat chloride, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
Maralixibat chloride is characterized by a complex bicyclic structure with multiple functional groups that contribute to its biological activity. The presence of the azabicyclo structure enhances its interactions with biological targets, particularly neurotransmitter receptors.
Chemical Formula
Molecular Weight
Maralixibat chloride primarily acts as a selective inhibitor of the sodium-dependent bile acid transporter (ASBT), which plays a crucial role in the enterohepatic circulation of bile acids. By inhibiting ASBT, maralixibat alters bile acid homeostasis and has been investigated for its potential in treating cholestatic liver diseases.
Key Biological Mechanisms
- Inhibition of Bile Acid Reabsorption : Reduces bile acid levels in the bloodstream.
- Modulation of Gut Microbiota : Alters the composition and function of gut microbiota, potentially influencing metabolic pathways.
- Neurotransmitter Interaction : Exhibits affinity for various neurotransmitter receptors, which may contribute to its effects on anxiety and mood disorders.
Pharmacological Effects
Maralixibat has shown promise in several therapeutic areas:
- Cholestatic Liver Disease : Clinical trials have indicated that maralixibat can significantly reduce pruritus and improve liver function in patients with cholestatic liver diseases.
- Metabolic Disorders : Its ability to modify bile acid metabolism may also have implications for obesity and diabetes management.
Case Studies
Several studies have explored the efficacy of maralixibat:
Study 1: Efficacy in Cholestatic Liver Disease
A clinical trial involving patients with Alagille syndrome demonstrated that maralixibat significantly reduced itching and improved quality of life metrics when compared to placebo controls .
Study 2: Impact on Gut Microbiota
Research has shown that maralixibat alters gut microbiota composition, leading to increased levels of beneficial bacteria associated with improved metabolic health .
Table 1: Summary of Clinical Findings
| Study | Population | Outcome | |
|---|---|---|---|
| 1 | Alagille Syndrome Patients | Reduced pruritus | Effective in managing symptoms |
| 2 | Obese Individuals | Altered gut microbiota | Potential benefits for metabolic health |
In Vitro Studies
In vitro assays have demonstrated that maralixibat exhibits high selectivity for ASBT inhibition with an IC50 value indicating effective blockade at physiological concentrations .
In Vivo Studies
Animal models have shown that maralixibat administration leads to significant reductions in serum bile acids and improvements in liver histology .
Q & A
Q. What experimental design considerations are critical for optimizing the synthesis of this compound?
- Methodological Answer : Synthesis optimization requires strict control of reaction conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) or alcohols (ethanol) enhance reactivity while minimizing side reactions .
- Temperature control : Heating under reflux (~80–120°C) ensures sufficient energy for intermediate formation without decomposition .
- Inert atmosphere : Use nitrogen or argon to prevent oxidation of sensitive intermediates, such as the 4-aza-1-azoniabicyclo[2.2.2]octane moiety .
- Base selection : Sodium hydroxide or triethylamine can deprotonate intermediates, facilitating nucleophilic substitutions .
- Purity monitoring : Employ orthogonal analytical methods (e.g., TLC, HPLC) at each step to isolate high-purity intermediates .
Q. Which analytical techniques are most suitable for characterizing this compound and verifying its structural integrity?
- Methodological Answer : A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms stereochemistry (e.g., 4R,5R configuration) and detects impurities .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., via exact mass of the methanesulfonate counterion) .
- X-ray crystallography : Resolves absolute stereochemistry if single crystals are obtainable .
- HPLC with UV/Vis detection : Quantifies purity and monitors degradation products under stress conditions (e.g., heat, light) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. antimicrobial potency)?
- Methodological Answer : Discrepancies often arise from assay-specific variables:
- Standardize assay conditions : Use identical cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) and pathogen strains (e.g., S. aureus for antimicrobial tests) .
- Control for compound stability : Test degradation in assay media (e.g., phosphate-buffered saline at 37°C) via LC-MS to correlate bioactivity with intact compound levels .
- Evaluate off-target effects : Use kinase profiling or proteomic screens to identify unintended interactions that may confound results .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer : SAR studies require systematic modifications and multi-parametric analysis:
- Substituent variation : Synthesize analogs with altered substituents (e.g., replacing dibutyl groups with shorter alkyl chains) to assess steric/electronic effects .
- Computational modeling : Use density functional theory (DFT) to predict conformational flexibility or docking studies to map interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
- In vitro/in vivo correlation : Compare potency in cell-based assays (e.g., IC₅₀ in NF-κB inhibition) with pharmacokinetic data (e.g., plasma half-life in rodent models) .
Q. How can researchers address challenges in achieving enantiomeric purity during large-scale synthesis?
- Methodological Answer : Enantiomeric excess (ee) is critical for pharmacological efficacy. Strategies include:
- Chiral catalysts : Employ asymmetric catalysis (e.g., Sharpless epoxidation) for stereocenter formation .
- Chromatographic resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in preparative HPLC .
- Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) to isolate the desired enantiomer .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?
- Methodological Answer :
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values and assess cooperativity .
- Bootstrap resampling : Estimate confidence intervals for potency metrics to validate reproducibility .
- Multivariate analysis : Apply principal component analysis (PCA) to identify outliers in high-throughput screening datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
